molecular formula C10H15BrClNO2S B1411860 4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride CAS No. 2205383-83-9

4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride

Cat. No. B1411860
CAS RN: 2205383-83-9
M. Wt: 328.65 g/mol
InChI Key: UMYUCMADBRDGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of BBH involves the use of 4-Bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .


Molecular Structure Analysis

The molecular formula of BBH is C12H11BrClNO2S. The molecular weight is 348.64 g/mol.


Chemical Reactions Analysis

4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution. It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .


Physical And Chemical Properties Analysis

BBH has a molecular weight of 348.64 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass is 346.93824 g/mol . The topological polar surface area is 68.5 Ų . The heavy atom count is 18 .

Scientific Research Applications

Synthesis of Oligonucleotides

4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride: is utilized as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides . This process is crucial for creating short DNA and RNA sequences which can be used for genetic research, diagnostics, and as therapeutic agents.

Amine Protection

The compound serves an important role in the protection of amines. By forming 4-bromobenzenesulfonamides , it protects the amine group during chemical reactions, preventing unwanted side reactions and facilitating the synthesis of complex molecules .

Synthesis of Phenylboronic Acids

It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . Phenylboronic acids are valuable in medicinal chemistry for their ability to form stable covalent bonds with sugars and amino acids, which is useful in the development of new drugs.

Safety and Hazards

BBH should be handled with care. It can cause severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, and clothing. Avoid dust formation, ingestion, and breathing vapors/dust . Handle in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

4-(4-bromophenyl)sulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYUCMADBRDGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.